molecular formula C13H36O3Si4 B14289039 Acetic acid;2-tris(trimethylsilyl)silylethanol CAS No. 128648-08-8

Acetic acid;2-tris(trimethylsilyl)silylethanol

Cat. No.: B14289039
CAS No.: 128648-08-8
M. Wt: 352.76 g/mol
InChI Key: NTTLILHIDFRSEX-UHFFFAOYSA-N
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Description

Acetic acid;2-tris(trimethylsilyl)silylethanol is a compound that features a unique combination of acetic acid and a tris(trimethylsilyl)silyl group. The presence of the trimethylsilyl groups imparts distinct properties to the molecule, making it useful in various chemical applications. This compound is characterized by its chemical inertness and large molecular volume, which can be advantageous in certain synthetic processes .

Preparation Methods

The synthesis of acetic acid;2-tris(trimethylsilyl)silylethanol typically involves the use of trimethylsilylating reagents. One common method is the reaction of acetic acid with tris(trimethylsilyl)silyl chloride in the presence of a base, such as pyridine, to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Acetic acid;2-tris(trimethylsilyl)silylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid;2-tris(trimethylsilyl)silylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-tris(trimethylsilyl)silylethanol involves the interaction of the trimethylsilyl groups with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This can be particularly useful in synthetic processes where specific functional groups need to be preserved .

Comparison with Similar Compounds

Acetic acid;2-tris(trimethylsilyl)silylethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of acetic acid and tris(trimethylsilyl)silyl groups, providing both protective and reactive functionalities in a single molecule.

Properties

128648-08-8

Molecular Formula

C13H36O3Si4

Molecular Weight

352.76 g/mol

IUPAC Name

acetic acid;2-tris(trimethylsilyl)silylethanol

InChI

InChI=1S/C11H32OSi4.C2H4O2/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9;1-2(3)4/h12H,10-11H2,1-9H3;1H3,(H,3,4)

InChI Key

NTTLILHIDFRSEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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